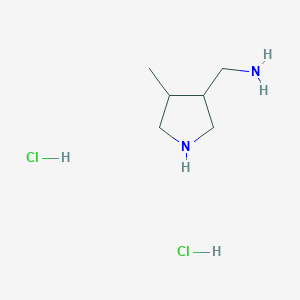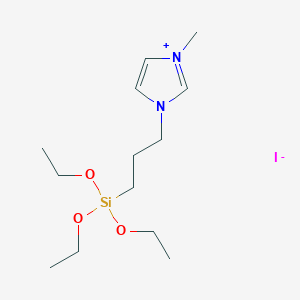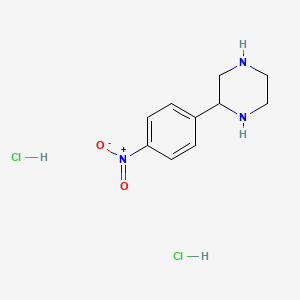
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride, also known as 4-MeMABP, is a synthetic pyrrolidinone derivative that has been studied for its applications in scientific research. It is a lipophilic compound with a molecular weight of 253.24 g/mol and a melting point of 89-90°C. 4-MeMABP is an agonist of the G-protein coupled receptor (GPCR) and is used in a variety of scientific research applications.
科学的研究の応用
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride has been used in a variety of scientific research applications, such as the study of G-protein coupled receptor (GPCR) modulation, neurochemical and behavioral studies, and pharmacological studies. It has also been used as a tool to study the effects of drugs on the central nervous system, as well as in the development of novel therapeutic agents.
作用機序
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride is an agonist of the G-protein coupled receptor (GPCR). Upon binding to the GPCR, it activates the G-protein and triggers the subsequent cascade of biochemical events that lead to the desired physiological response. This response is mediated by the activation of various second messengers, such as cyclic AMP and inositol triphosphate, which leads to the activation of downstream pathways.
Biochemical and Physiological Effects
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride has been shown to modulate the activity of various neurotransmitters and hormones in the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin, as well as to activate the hypothalamic-pituitary-adrenal axis. It has also been shown to produce anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
The advantages of using C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to be highly stable and has a long shelf life. However, one of the main limitations of using C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride is its low solubility in aqueous solutions, which can make its use in certain experiments difficult.
将来の方向性
Future research on C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride could focus on its effects on other neurotransmitters and hormones, such as glutamate, GABA, and oxytocin. Additionally, further studies could explore the potential therapeutic applications of C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride in the treatment of neurological disorders, such as depression and anxiety. Other potential future directions include the development of novel analogs of C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride with improved pharmacokinetic properties, as well as the exploration of its use as a drug delivery system.
合成法
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride is synthesized by the condensation of 4-methylpyrrolidine-3-carboxylic acid and methylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C for 3-4 hours. The product is then isolated and purified by column chromatography or recrystallization.
特性
IUPAC Name |
(4-methylpyrrolidin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-8-4-6(5)2-7;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSZJPVHHJMXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)








![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
